4-Bromo-4'-methoxybiphenyl
Overview
Description
4-Bromo-4’-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a methoxy group. This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemicals, including pharmaceuticals, dyes, and liquid crystal materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4’-methoxybiphenyl can be synthesized through several methods. One common approach involves the reaction of anisole with bromobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the preparation of 4-Bromo-4’-methoxybiphenyl often involves the use of Friedel-Crafts acylation followed by bromination. This method ensures high yield and purity of the product. The reaction conditions are carefully monitored to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include various biphenyl derivatives with different substituents.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced biphenyl compounds.
Scientific Research Applications
4-Bromo-4’-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, liquid crystals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-4’-methoxybiphenyl involves its interaction with various molecular targets. The bromine and methoxy substituents influence the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: Similar structure but with a hydroxy group instead of a methoxy group.
4-Bromo-4’-nitrobiphenyl: Contains a nitro group instead of a methoxy group.
4-Bromo-4’-aminobiphenyl: Contains an amino group instead of a methoxy group.
Uniqueness
4-Bromo-4’-methoxybiphenyl is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-bromo-4-(4-methoxyphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZTJCWFRFRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398664 | |
Record name | 4-Bromo-4'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58743-83-2 | |
Record name | 4-Bromo-4'-methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-4'-methoxybiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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